Indotecan

Übersicht

Beschreibung

Es hat ein bedeutendes Potenzial in der Antikrebsaktivität gezeigt, insbesondere bei der gezielten Behandlung von Krebszellen mit Defekten in der homologen Rekombination und Schlafen 11-positiven Krebszellen . Indotecan wird derzeit in klinischen Studien auf seine Wirksamkeit bei der Behandlung verschiedener Krebsarten untersucht .

Wissenschaftliche Forschungsanwendungen

Indotecan hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Untersucht auf seine Fähigkeit, DNA-Schäden und Apoptose in Krebszellen zu induzieren.

Industrie: Wird bei der Entwicklung neuer Antikrebsmedikamente und therapeutischer Strategien eingesetzt.

Wirkmechanismus

This compound entfaltet seine Wirkung durch die Hemmung der Topoisomerase I, einem Enzym, das die Torsionsspannung in der DNA während der Replikation und Transkription löst. Durch die Stabilisierung des Topoisomerase-I-DNA-Klärungskomplexes verhindert this compound die Re-Ligierung des gespaltenen DNA-Strangs, was zur Anhäufung von DNA-Doppelstrangbrüchen führt. Dies führt letztendlich zu einem Zellzyklusarrest und Apoptose in Krebszellen . This compound hat eine Selektivität für Krebszellen mit Defekten in der homologen Rekombination und Schlafen 11-positiven Krebszellen gezeigt, was es zu einem vielversprechenden Kandidaten für die gezielte Krebstherapie macht .

Wirkmechanismus

Mode of Action

Indotecan interacts with its target, TOP1, by forming a complex with it and blocking its enzymatic activity . This interaction interferes with DNA synthesis, leading to the arrest of the cell cycle in the S-G2 phase and ultimately causing cancer cell death . This compound prevents the relaxation of supercoiled DNA .

Biochemical Pathways

The major lesions generated by the trapping of TOP1 are replication-induced DNA double-strand breaks that are repaired by homologous recombination (HR) . This compound exhibits a “synthetic lethality” in cells presenting BRCA1, BRCA2, or PALB2 deficiency . In addition, it has been found that a dominant response determinant to this compound is Schlafen 11 (SLFN11), a recently identified executor of cells undergoing replication stress .

Pharmacokinetics

This compound’s pharmacokinetics were characterized using nonlinear mixed-effects modeling of concentration data from two first-in-human phase 1 trials . Body weight and body surface area accounted for inter-individual variability of central/peripheral distribution volume and intercompartmental clearance, respectively . The estimated typical population values were CL 2.75 L/h, Q3 46.0 L/h, and V3 37.9 L .

Result of Action

This compound’s action results in significant molecular and cellular effects. It has been found that BRCA1-, BRCA2-, and PALB2-deficient cells are 3 to 5 times more sensitive to this compound compared to isogenic cell lines . Moreover, combination treatments showed high synergy between this compound and olaparib .

Safety and Hazards

Zukünftige Richtungen

Indotecan has been granted orphan drug status by the FDA for use in patients with malignant glioma . This designation enables the drug’s developers to receive incentives such as tax credits and provides them exclusive rights for seven years to further the treatment’s potential for that condition . There are ongoing efforts to open a clinical trial to further study the use of this compound .

Biochemische Analyse

Biochemical Properties

Indotecan interacts with Top1, stabilizing the “cleavage complex” intermediate where Top1 catalytic residue Tyr723 becomes covalently bound to the 3’ end of the scissile strand of DNA . This interaction inhibits the religation of the scissile strand, leading to irreversible double-strand DNA breaks that can result in cell death .

Cellular Effects

This compound’s effects on cells are primarily due to its interaction with Top1. By inhibiting Top1, this compound disrupts DNA replication and transcription, leading to DNA damage and ultimately cell death .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the Top1-DNA complex and stabilizing the cleavage complex . This prevents the religation of the cleaved DNA strand, leading to the accumulation of single-strand DNA breaks. When the replication fork encounters these breaks, it results in double-strand breaks that are lethal to the cell .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being studied. It is known that this compound is a potent Top1 inhibitor, and its effects on DNA replication and transcription can lead to cell death .

Metabolic Pathways

Given its mechanism of action, it is likely that this compound interacts with enzymes involved in DNA replication and transcription .

Transport and Distribution

Given its mechanism of action, it is likely that this compound is transported to the nucleus where it interacts with Top1 .

Subcellular Localization

This compound is likely localized to the nucleus, given its interaction with Top1, a nuclear enzyme

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Indotecan wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Bildung der Indenoisoquinolin-Kernstruktur beinhalten. Der Syntheseweg umfasst in der Regel die folgenden Schritte:

Bildung des Indenoisoquinolin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer zur Bildung des Indenoisoquinolin-Skeletts.

Funktionalisierung: Einführung von funktionellen Gruppen wie Hydroxyl-, Methoxy- oder Nitrogruppen an bestimmten Positionen am Indenoisoquinolin-Kern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound beinhaltet die Hochskalierung des Synthesewegs, um größere Mengen zu produzieren. Dies beinhaltet in der Regel die Optimierung der Reaktionsbedingungen, die Verwendung effizienter Katalysatoren und den Einsatz großtechnischer Reinigungsverfahren, um sicherzustellen, dass die Verbindung pharmazeutische Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Indotecan unterliegt verschiedenen chemischen Reaktionen, darunter:

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Indenoisoquinolin-Kern modifizieren, was möglicherweise seine biologische Aktivität verändert.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene (Chlor, Brom) oder Nitroverbindungen werden unter kontrollierten Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen hydroxylierte, methoxylierte und nitrosubstituierte Analoga von this compound, die auf ihre Topoisomerase-I-Inhibitoraktivität und antiproliferativen Wirkungen untersucht wurden .

Vergleich Mit ähnlichen Verbindungen

Indotecan gehört zur Klasse der Indenoisoquinolin-Topoisomerase-I-Inhibitoren, zu denen auch Verbindungen wie Indimitecan (LMP776) und LMP744 gehören . Im Vergleich zu anderen Topoisomerase-I-Inhibitoren wie Irinotecan und Topotecan bietet this compound mehrere Vorteile:

Chemische Stabilität: This compound ist chemisch stabiler als Camptothecin-Derivate.

Reduzierte Toxizität: Es weist eine geringere Häufigkeit dosislimitierender Toxizitäten auf, wie z. B. Knochenmarksuppression und gastrointestinale Toxizität.

Verbesserte Wirksamkeit: This compound hat eine höhere Wirksamkeit bei der gezielten Behandlung bestimmter Krebszelltypen gezeigt, insbesondere bei solchen mit Defekten in der homologen Rekombination.

Liste ähnlicher Verbindungen

Indimitecan (LMP776): Ein weiteres Indenoisoquinolin-Derivat mit ähnlicher Topoisomerase-I-Inhibitoraktivität.

LMP744: Eine verwandte Verbindung in derselben Klasse von Topoisomerase-I-Inhibitoren.

Irinotecan: Ein Camptothecin-Derivat, das in der Chemotherapie eingesetzt wird.

Topotecan: Ein weiteres Camptothecin-Derivat mit Topoisomerase-I-Inhibitoraktivität.

Die einzigartigen Eigenschaften und vielversprechenden Ergebnisse klinischer Studien zu this compound machen es zu einer wertvollen Verbindung in der laufenden Suche nach wirksamen Krebsbehandlungen.

Eigenschaften

IUPAC Name |

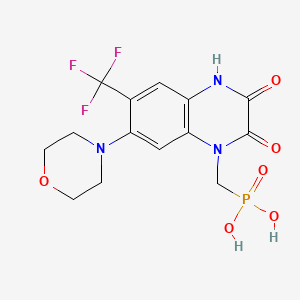

15,16-dimethoxy-20-(3-morpholin-4-ylpropyl)-5,7-dioxa-20-azapentacyclo[10.8.0.02,10.04,8.013,18]icosa-1(12),2,4(8),9,13,15,17-heptaene-11,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26N2O7/c1-31-19-10-15-18(13-20(19)32-2)26(30)28(5-3-4-27-6-8-33-9-7-27)24-16-11-21-22(35-14-34-21)12-17(16)25(29)23(15)24/h10-13H,3-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMFIFGLHVOZDEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=C(C4=CC5=C(C=C4C3=O)OCO5)N(C2=O)CCCN6CCOCC6)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90238613 | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915303-09-2 | |

| Record name | Indotecan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0915303092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indotecan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90238613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDOTECAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BTA69L5M8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4,5-Bis[[bis(pyridin-2-ylmethyl)azaniumyl]methyl]-2,7-dichloro-3-oxido-6-oxoxanthen-9-yl]benzoate](/img/structure/B1684389.png)

![2,3-Dimethyl-6-phenyl-12h-[1,3]dioxolo[4,5-h]imidazo[1,2-c][2,3]benzodiazepine](/img/structure/B1684396.png)